molecular formula C8H13ClN6 B8447791 2-amino-N,N,N-trimethyl-9H-purin-6-aminium chloride

2-amino-N,N,N-trimethyl-9H-purin-6-aminium chloride

Cat. No.: B8447791
M. Wt: 228.68 g/mol
InChI Key: XMVOEDCIKAXDHL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N,N,N-trimethyl-9H-purin-6-aminium chloride is a useful research compound. Its molecular formula is C8H13ClN6 and its molecular weight is 228.68 g/mol. The purity is usually 95%.
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Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-amino-N,N,N-trimethyl-9H-purin-6-aminium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using suitable reducing agents.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups[][1].

Major Products Formed

Scientific Research Applications

2-amino-N,N,N-trimethyl-9H-purin-6-aminium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other purine derivatives.

    Biology: The compound is studied for its potential role in biological processes and as a tool in molecular biology research.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products[][1].

Comparison with Similar Compounds

Similar Compounds

    2-Aminopurine: A closely related compound with similar chemical properties but lacking the trimethylammonium group.

    6-Methylaminopurine: Another related compound with a methyl group instead of the trimethylammonium group.

Properties

Molecular Formula

C8H13ClN6

Molecular Weight

228.68 g/mol

IUPAC Name

(2-amino-7H-purin-6-yl)-trimethylazanium;chloride

InChI

InChI=1S/C8H13N6.ClH/c1-14(2,3)7-5-6(11-4-10-5)12-8(9)13-7;/h4H,1-3H3,(H3,9,10,11,12,13);1H/q+1;/p-1

InChI Key

XMVOEDCIKAXDHL-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)C1=NC(=NC2=C1NC=N2)N.[Cl-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Anhydrous trimethylamine was bubbled through a solution of 2-amino-6-chloropurine (10 g, 59 mmol) in anhydrous N,N-dimethylformamide (80 ml) for 30 min and the reaction stirred at room temperature for 12 h under a stream of nitrogen. The crude product was collected by filtration, dissolved in the minimum amount of cold water and the product precipitated out by the addition of acetone. The title compound was collected as a white solid (9.96 g, 74%)(m.p. 205-206° C.). (Found C, 41.8; H, 5.6; N, 36.9 C10H13N5O requires C, 42.1; H, 5.7; N, 36.8%). νmax/cm−1 3460 (NH2), 3320 (NH), 1640 (C═C), 1570 (C═C); λmax (CH3OH)/nm 316; δH (200 MHz, d6-DMSO) 13.40 (1H, br s, NH), 8.35 (1H, s, C(8)H), 7.10 (2H, s, NH2), 3.70 (9H, s, N(CH3)3); δC (50.3 MHz, d6-DMSO) 159.5 (C6), 154.9 (C2), 153.5 (C4), 135.0 (C8), 113.6 (C5), 37.8 (3×CH3); m/z (FAB) 192 (M+—Cl, 8%), 178 (MH+—CH3Cl, 72), 163 (MH+—(CH3)2Cl, 35), 149 (MH2+—(CH3)3Cl, 100), 134 (MH+—N(CH3)3Cl, 45).
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10 g
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80 mL
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